molecular formula C22H49NSi B3153684 N,N,1,1-Tetramethyl-1-octadecylsilanamine CAS No. 76328-77-3

N,N,1,1-Tetramethyl-1-octadecylsilanamine

Cat. No. B3153684
CAS RN: 76328-77-3
M. Wt: 355.7 g/mol
InChI Key: OTQULIMMCKHODY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis and characterization of unsaturated poly [carbo (dimethyl)silanes] explores the acyclic diene metathesis polymerization of various silanes, including compounds related to N,N,1,1-tetramethyl-1-octadecylsilanamine, catalyzed by tungsten alkylidenes. This process yields polymers with potential applications in materials science due to their unique properties.


Molecular Structure Analysis

The molecular formula of TOMA is C22H49NSi . The InChI Key is OTQULIMMCKHODY-UHFFFAOYSA-N.


Chemical Reactions Analysis

TOMA has been used in various scientific research applications. For instance, it has been used in the acyclic diene metathesis polymerization of various silanes. It has also been used in sol-gel processes for fabricating stationary phases in capillary electrochromatography. Furthermore, structures analogous to TOMA are used in organic thin-film transistors.


Physical And Chemical Properties Analysis

TOMA has a molecular weight of 355.717 g/mol . It has a density of 0.8±0.1 g/cm3 . Its boiling point is 361.2±10.0 °C at 760 mmHg , and its melting point is less than 20ºC . The flash point is 172.3±19.0 °C .

Scientific Research Applications

Polymer Synthesis and Characterization

Research on the synthesis and characterization of unsaturated poly[carbo(dimethyl)silanes] explores the acyclic diene metathesis polymerization of various silanes, including compounds related to N,N,1,1-tetramethyl-1-octadecylsilanamine, catalyzed by tungsten alkylidenes. This process yields polymers with potential applications in materials science due to their unique properties (Wagener & Smith, 1991).

Sol-Gel Hybrid Solutions

The use of N,N,1,1-tetramethyl-1-octadecylsilanamine-related compounds in sol-gel processes for fabricating stationary phases in capillary electrochromatography demonstrates the material's versatility. This research highlights the compound's role in forming organic-inorganic hybrid composites with specific applications in chromatography (Rodriguez & Colón, 2001).

Organic Electronics

Core-chlorinated naphthalene tetracarboxylic diimides with fluoroalkyl chains, including structures analogous to N,N,1,1-tetramethyl-1-octadecylsilanamine, are used in organic thin-film transistors. This research underscores the potential of such compounds in developing high-performance, air-stable organic electronics, indicating their importance in flexible electronics applications (Oh et al., 2010).

Hybrid Silicas with Tunable Morphologies

Studies on octadecylsilane hybrid silicas synthesized via the sol-gel method provide insights into controlling the morphology and texture of materials for potential applications in catalysis, adsorption, and more. This research suggests that varying the tetraethyl orthosilicate/octadecylsilane molar ratio can influence the material's structure, offering a versatile approach to designing silica-based materials (Brambilla et al., 2008).

Thermal Energy Storage

The development of nano-encapsulated organic phase change materials for thermal energy storage showcases the application of N,N,1,1-tetramethyl-1-octadecylsilanamine-related compounds in energy efficiency. Encapsulation techniques using polymers provide a method for enhancing the thermal properties of organic phase change materials, indicating their potential in building energy savings (Tumirah et al., 2014).

properties

IUPAC Name

N-[dimethyl(octadecyl)silyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H49NSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(4,5)23(2)3/h6-22H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQULIMMCKHODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H49NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76328-77-3
Record name 76328-77-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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